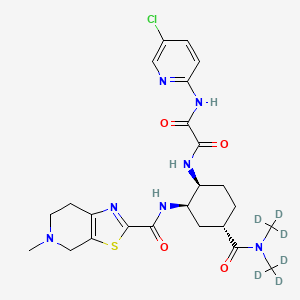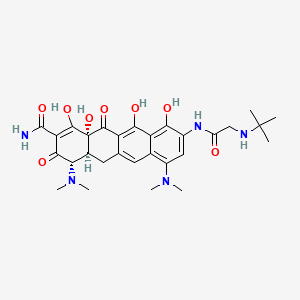
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 (EHPD5) is an important synthetic compound used in a variety of scientific research applications. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. EHPD5 has been used in a variety of fields, including biochemistry, pharmacology, and in vitro and in vivo studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 involves the conversion of a starting material to an intermediate, which is then further reacted to form the desired compound. The key steps in the synthesis are the alkylation of a pyrrolidinone intermediate with an ethyl group, followed by the introduction of a deuterium atom at the 5-position of the pyrrolidinone ring.
Starting Materials
5-hydroxy-2-pyrrolidinone, ethyl iodide, sodium hydride, deuterium oxide
Reaction
Step 1: To a solution of 5-hydroxy-2-pyrrolidinone in anhydrous DMF, add sodium hydride and stir for 30 minutes to form the sodium salt of the pyrrolidinone intermediate., Step 2: Add ethyl iodide to the reaction mixture and stir for 24 hours at room temperature to effect alkylation of the intermediate., Step 3: Quench the reaction with water and extract the product into an organic solvent., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the intermediate 1-Ethyl-5-hydroxy-2-pyrrolidinone., Step 5: To a solution of the intermediate in deuterium oxide, add a catalytic amount of palladium on carbon and stir for 24 hours at room temperature to effect deuterium exchange at the 5-position of the pyrrolidinone ring., Step 6: Quench the reaction with water and extract the product into an organic solvent., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the desired product 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used in a variety of scientific research applications. It has been used as a marker in the detection of proteins and other molecules in cells, as well as in the study of enzyme kinetics and the mechanism of action of drugs. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood. It is believed to interact with proteins and other molecules in cells, and to affect their activity. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to affect the activity of enzymes, and to alter the activity of the nervous system.
Biochemische Und Physiologische Effekte
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes, to affect the activity of the nervous system, and to affect the immune system. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have anti-inflammatory and anti-cancer effects, as well as to have neuroprotective and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several advantages for use in lab experiments. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the nervous system, the immune system, and other biological systems.
However, there are also some limitations to using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments. In particular, the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood, and it is not known how it affects the activity of proteins and other molecules in cells. In addition, there is a risk of contamination when using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments, as it is a synthetic compound and is not naturally occurring.
Zukünftige Richtungen
There are a number of potential future directions for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 research. In particular, further research is needed to understand the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5, as well as to determine its effects on proteins and other molecules in cells. In addition, further research is needed to determine the effects of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 on the nervous system, the immune system, and other biological systems. Finally, further research is needed to develop methods for synthesizing 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 with greater purity and higher yields.
Eigenschaften
CAS-Nummer |
1370698-99-9 |
|---|---|
Produktname |
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
134.19 |
IUPAC-Name |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Synonyme |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)


![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)

